5-Nitrofuran-2-carboximidamide hydrochloride
Overview
Description
5-Nitrofuran-2-carboximidamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It belongs to the class of nitrofuran derivatives, which are characterized by the presence of a nitro group attached to a furan ring. This compound has garnered attention due to its potential antibacterial and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrofuran-2-carboximidamide hydrochloride typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further converted to this compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitrofuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The furan ring can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various nitrofuran derivatives, each with unique biological and chemical properties. These derivatives are often explored for their potential use in pharmaceuticals and other applications.
Scientific Research Applications
5-Nitrofuran-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitrofuran-2-carboximidamide hydrochloride involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins in bacteria, leading to their death . This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share a common nitrofuran core but differ in their specific functional groups and biological activities.
Uniqueness
5-Nitrofuran-2-carboximidamide hydrochloride stands out due to its unique combination of a nitro group and a carboximidamide group, which imparts distinct chemical and biological properties. Its broad-spectrum antibacterial activity and potential for use in various applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-nitrofuran-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3.ClH/c6-5(7)3-1-2-4(11-3)8(9)10;/h1-2H,(H3,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDVHWGYCSIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613582 | |
Record name | 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-83-6 | |
Record name | 2-Furancarboximidamide, 5-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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